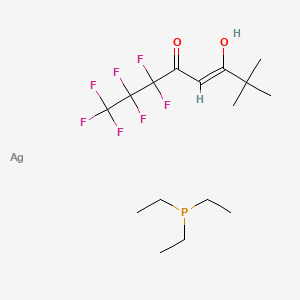

Ag(fod)(PEt3)(Ag(fod)(PEt3))

Description

Significance of Silver Thin Films and Nanoparticles in Contemporary Technologies

Silver (Ag) in the form of thin films and nanoparticles possesses a unique combination of physical, chemical, and biological properties, making it a crucial component in numerous modern technologies. bohrium.com These nanostructured materials exhibit performance characteristics that are often superior to their bulk counterpart. nih.gov

Key application areas include:

Electronics and Interconnects: Due to its exceptional electrical conductivity, second only to gold, silver is a candidate for metallization in microelectronics. Silver thin films are explored for applications as interconnects in future integrated circuits. acs.orgscientific.net

Catalysis: The high surface-area-to-volume ratio of silver nanoparticles makes them effective catalysts in various chemical reactions. bohrium.comresearchgate.net

Antimicrobial Applications: Silver nanoparticles exhibit potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria. liverpool.ac.uknih.gov This has led to their integration into medical devices, wound dressings, and antimicrobial coatings for orthopedic implants to prevent infections. liverpool.ac.uknih.gov

Plasmonics and Sensors: Silver nanoparticles display unique optical properties due to a phenomenon known as surface plasmon resonance (SPR), where they strongly absorb and scatter light at specific wavelengths. nih.govresearchgate.netscirp.org This property is harnessed in the development of highly sensitive chemical and biological sensors, and in surface-enhanced Raman spectroscopy (SERS). scirp.orgcore.ac.uk

Self-Cleaning and Photovoltaics: Nanostructured silver coatings and nanoparticles are also investigated for their role in self-cleaning surfaces and for improving light absorption in solar cells. researchgate.net

The functionality of these films and nanoparticles is highly dependent on their morphology, crystal structure, and purity, which are controlled by the deposition method. researchgate.netscirp.org

Strategic Importance of Organometallic Precursors in Vapor-Phase Deposition Methodologies

Vapor-phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are powerful methods for creating high-quality, uniform thin films and nanoparticles. sigmaaldrich.comutexas.edu These processes involve the transport of a volatile chemical compound, known as a precursor, in the gas phase to a substrate surface, where it decomposes or reacts to form the desired material. bohrium.com

Organometallic compounds are often the precursors of choice for these methods due to several strategic advantages: sigmaaldrich.comcdnsciencepub.comacs.org

Volatility: A suitable precursor must be sufficiently volatile to be transported into the deposition reactor at moderate temperatures without premature decomposition. mdpi.com Organometallic complexes can be designed with ligands that enhance their vapor pressure.

Thermal Stability: The precursor needs to be stable enough to evaporate cleanly but reactive enough to decompose on the substrate surface within a specific temperature window. mdpi.com This allows for precise control over the deposition process.

Purity of Deposited Material: The ligands attached to the metal center in an organometallic precursor should ideally be released as volatile, non-reactive byproducts, leading to the deposition of high-purity metallic films. acs.orgmocvd-precursor-encyclopedia.de The choice of precursor and reaction conditions, such as the use of a reactive carrier gas like hydrogen, can significantly reduce impurities like carbon in the final film. acs.orgmocvd-precursor-encyclopedia.de

Tailored Properties: The chemical structure of organometallic precursors can be systematically modified ("tailored") to fine-tune their physical properties, such as melting point, vapor pressure, and decomposition temperature, to match the requirements of a specific deposition process. acs.org

The development of new and improved organometallic precursors is therefore a critical area of research for advancing thin film and nanomaterial fabrication. bohrium.comutexas.edu

Overview of Ag(fod)(PEt3) as a Preeminent Precursor Compound in Research

Among the various compounds investigated for the deposition of silver, Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) [Ag(fod)(PEt3)] has emerged as a superior and widely used precursor in both CVD and ALD research. researchgate.netresearchgate.netresearchgate.net Its chemical formula is C₁₆H₂₅AgF₇O₂P. acs.orgstrem.com

Several key characteristics contribute to its status as a preeminent precursor:

Favorable Physical State: [Ag(fod)(PEt3)] is a yellow liquid or a low-melting solid, with a reported melting point of 26-28 °C. acs.orgjk-sci.comfishersci.com This allows it to be used as a liquid source in direct liquid injection (DLI) CVD systems, which offers precise control over precursor delivery and prevents premature decomposition. researchgate.net

Monomeric Structure: Unlike many other silver β-diketonate complexes that can exist as dimers or oligomers, phosphine (B1218219) adducts like [Ag(fod)(PEt3)] are monomeric. acs.org This monomeric nature contributes to its higher volatility compared to related compounds. acs.org

Thermal Properties: It possesses a suitable balance of volatility and thermal stability for vapor-phase deposition. It can be evaporated at temperatures around 100-110 °C for ALD processes and is stable enough for CVD at higher temperatures. acs.orgresearchgate.netaip.org Thermogravimetric analysis has shown it to be thermally stable up to approximately 230 °C. aip.org

Versatility in Deposition: [Ag(fod)(PEt3)] has been successfully employed in various deposition techniques, including thermal CVD, DLI-MOCVD, and both thermal and plasma-enhanced ALD (PEALD). acs.orgresearchgate.netresearchgate.net

Extensive research has demonstrated its effectiveness in producing high-quality silver films and nanoparticles. In PEALD, it is commonly used with a reducing agent, such as hydrogen (H₂) or ammonia (B1221849) (NH₃) plasma, to deposit silver at low temperatures, typically in the range of 120-150 °C. liverpool.ac.ukresearchgate.netresearchgate.netsigmaaldrich.com For CVD, pure silver films can be deposited at temperatures around 300 °C, especially when using moist hydrogen as a carrier gas to minimize carbon impurities. acs.orgmocvd-precursor-encyclopedia.de

The tables below summarize key findings from research utilizing [Ag(fod)(PEt3)] as a precursor for silver deposition.

Research Findings for [Ag(fod)(PEt3)] in Vapor Deposition

The following tables provide a snapshot of the deposition parameters and resulting film properties from various studies using [Ag(fod)(PEt3)].

Table 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silver

| Deposition Temperature (°C) | Co-reactant | Growth Rate (nm/cycle) | Film Properties | Reference |

| 120-140 | H₂ Plasma | 0.03 - 0.04 | Polycrystalline, low resistivity (~6-8 µΩ·cm for 20 nm film) | researchgate.net |

| 130 | H₂ Plasma | Varies with conditions | Polycrystalline pure metallic Ag with low impurities | acs.org |

| 130 | NH₃ Plasma | ~0.24 | Polycrystalline fcc Ag, higher growth rate than with H₂ plasma | researchgate.netsigmaaldrich.com |

| 70-200 | H₂ Plasma | Dependent on substrate | Growth behavior studied on various substrates (SiO₂, TiN, Co, Ni, W) | aip.org |

Table 2: Thermal Deposition of Silver

| Deposition Method | Deposition Temperature (°C) | Co-reactant/Carrier Gas | Film Properties | Reference |

| Thermal ALD | 110 | Dimethylamineborane (BH₃(NHMe₂)) | 0.03 nm/cycle, particulate, polycrystalline, low impurities (O: 1.6%, H: 0.8%, C: 0.7%) | researchgate.netresearchgate.net |

| Thermal CVD | 250-350 | None (Argon) | Silver films with some carbon impurity | acs.org |

| Thermal CVD | 300 | Moist Hydrogen (H₂) | Pure silver films, smoother morphology, grain size 0.1-0.25 µm | acs.orgmocvd-precursor-encyclopedia.de |

| DLI-MOCVD | 220-350 | Argon or N₂/H₂ | Pure Ag films deposited at 250 °C using argon | researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H26AgF7O2P |

|---|---|

Molecular Weight |

522.21 g/mol |

IUPAC Name |

(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;silver;triethylphosphane |

InChI |

InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,18H,1-3H3;4-6H2,1-3H3;/b5-4-;; |

InChI Key |

OYYPKYOOQQYOIY-WNCVTPEDSA-N |

Isomeric SMILES |

CCP(CC)CC.CC(C)(C)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/O.[Ag] |

Canonical SMILES |

CCP(CC)CC.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |

Origin of Product |

United States |

Synthetic Methodologies for Ag Fod Pet3

Established Synthetic Pathways for Ag(fod)(PEt3)

The synthesis of Ag(fod)(PEt3) generally follows a well-established route for other silver(I) β-diketonate phosphine (B1218219) adducts. The primary method involves the reaction of a silver(I) salt, typically silver(I) oxide (Ag₂O), with the β-diketone ligand, 2,2-dimethyl-6,6,7,7,8,8,8-heptafluorooctane-3,5-dione (H-fod), and the neutral phosphine ligand, triethylphosphine (B1216732) (PEt₃). mdpi.comgoogle.com

A general reaction scheme, conducted under an inert atmosphere to prevent oxidation and moisture interference, is as follows: Ag₂O + 2 H-fod + 2 PEt₃ → 2 Ag(fod)(PEt₃) + H₂O

This reaction is typically carried out in a suitable organic solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), at room temperature. google.com The mixture is stirred for a period to ensure complete reaction, followed by filtration to remove any solid impurities. The final product, a white crystalline solid, is obtained after the removal of the solvent under vacuum. google.com

While specific yields for Ag(fod)(PEt3) are not widely reported in the surveyed literature, high yields are generally characteristic of this synthetic approach for silver β-diketonate adducts. mdpi.com For instance, a similar compound, AgI(fod)PEt₃, has been synthesized from silver(I) oxide with a reported yield of 96% using standard Schlenk techniques, highlighting the efficiency of this pathway. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The synthesis of related silver β-diketonate complexes can also be achieved using silver(I) nitrate (B79036) (AgNO₃) as the starting material, although the use of Ag₂O is also a common and effective method. nih.gov

Optimization of Synthesis Yields and Practical Considerations

The utility of Ag(fod)(PEt₃) as a precursor for deposition techniques is critically dependent on its purity and thermal properties. Practical considerations for its use are primarily centered on maintaining its stability during storage and handling, as well as optimizing the parameters for its volatilization and deposition.

Thermal Stability and Handling:

Ag(fod)(PEt₃) is a solid with a low melting point, reported to be between 25-28 °C, and it turns yellowish in its liquid state. mdpi.comresearchgate.net For long-term storage, it should be kept at low temperatures, such as -18 °C, to prevent decomposition. researchgate.net The thermal stability of the compound is a crucial factor in its application. It is sufficiently volatile for ALD and CVD processes and is typically heated in a precursor vessel (or "bubbler") to generate the necessary vapor pressure. acs.orgtum.deacs.org The optimal temperature for the precursor evaporator is generally in the range of 100-150 °C. acs.orgtum.demdpi.com At temperatures above this range, particularly exceeding 160 °C, the compound begins to undergo thermal decomposition, which can lead to impurities in the deposited film. tum.demdpi.com

Optimization of Deposition Parameters:

The "yield" in the context of Ag(fod)(PEt₃)'s application often refers to the growth rate and quality of the deposited silver film. The optimization of this "process yield" involves the careful control of several parameters during the ALD or CVD process. These parameters are directly influenced by the chemical and physical properties of the Ag(fod)(PEt₃) precursor.

Interactive Table: Optimized Deposition Parameters for Ag(fod)(PEt₃)

| Parameter | Typical Range | Purpose | Source(s) |

|---|---|---|---|

| Precursor Evaporator Temperature | 100 - 150 °C | To ensure sufficient and stable vapor pressure of Ag(fod)(PEt₃) for transport to the reactor. | acs.orgtum.demdpi.com |

| Reactor/Substrate Temperature | 120 - 165 °C | To promote the desired surface reactions for film growth while avoiding thermal decomposition of the precursor in the gas phase. | nih.govtum.demdpi.com |

| Reducing Agent | Hydrogen (H₂) plasma, Ammonia (B1221849) (NH₃) plasma, Dimethylamine (B145610) borane (B79455) | To reduce the silver(I) in the precursor to metallic silver (Ag⁰) on the substrate surface. | sigmaaldrich.comnih.govresearchgate.net |

| Precursor Pulse Time | 1 - 4 seconds | The duration the precursor vapor is introduced into the reactor to allow for self-limiting adsorption onto the substrate surface. | tum.deacs.orgmdpi.com |

The optimization of these parameters is essential for achieving uniform, high-purity silver films with desired morphologies, whether as continuous layers or as nanoparticles. nih.govtum.de For example, using multiple short pulses of the precursor in a single ALD cycle has been shown to enhance the growth rate and improve the uniformity of the deposited silver. tum.de The choice of reducing agent can also significantly impact the growth rate and the level of impurities in the final film. sigmaaldrich.com

Vapor Phase Deposition Processes Utilizing Ag Fod Pet3

Atomic Layer Deposition (ALD) of Silver Thin Films

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions, enabling the growth of conformal, pinhole-free films with atomic-level thickness control. oaepublish.com Ag(fod)(PEt3) has been successfully employed as the silver source in ALD to produce metallic silver films, a process that requires the reduction of the silver cation in the precursor to its metallic state. researchgate.netresearchgate.net

While conventional gaseous reducing agents like molecular hydrogen are often too inert for thermal ALD of silver, specific reactive coreactants have enabled successful thermal deposition processes with Ag(fod)(PEt3). researchgate.netresearchgate.net

The thermal ALD of silver films using Ag(fod)(PEt3) has been demonstrated with the use of a strong reducing agent, dimethylamine (B145610) borane (B79455) (DMAB). researchgate.netresearchgate.netacs.org This compound, with the formula BH3(NHMe2), is sufficiently reactive to reduce the Ag(fod)(PEt3) precursor on the substrate surface, leading to the deposition of metallic silver. researchgate.netacs.org This approach circumvents the need for plasma activation, which can be crucial for sensitive substrates. researchgate.net

The deposition temperature is a critical parameter in any ALD process, as it must be within the "ALD window" to ensure self-limiting growth and prevent precursor decomposition or condensation. oaepublish.com For the thermal ALD process involving Ag(fod)(PEt3) and dimethylamine borane, a deposition temperature of 110 °C has been identified as effective for achieving controlled film growth. acs.org

Table 1: Optimized Process Parameters for Thermal ALD of Silver

| Parameter | Value |

|---|---|

| Silver Precursor | Ag(fod)(PEt3) |

| Coreactant | Dimethylamine Borane (BH3(NHMe2)) |

Under optimized conditions at 110 °C, the thermal ALD process using Ag(fod)(PEt3) and dimethylamine borane yields a growth rate of approximately 0.3 Å per cycle. acs.org The resulting films are polycrystalline and particulate. acs.org Analysis of the film's purity is crucial for applications in electronics and plasmonics. Time-of-flight elastic recoil detection analysis (TOF-ERDA) has been used to quantify impurity levels in films deposited at 110 °C, revealing relatively low contamination. acs.org

Table 2: Film Purity and Growth Rate in Thermal ALD of Silver

| Characteristic | Value |

|---|---|

| Growth Rate (at 110 °C) | 0.3 Å/cycle acs.org |

| Oxygen Impurity | 1.6 at. % acs.org |

| Hydrogen Impurity | 0.8 at. % acs.org |

Plasma-Enhanced ALD (PEALD) utilizes plasma to generate highly reactive radicals from a coreactant gas, which can facilitate the reduction of the metal precursor at lower temperatures than thermal ALD. researchgate.net This method has been extensively studied for depositing silver films from Ag(fod)(PEt3). researchgate.netacs.org

The use of plasma-activated reducing agents is effective for the deposition of metallic silver from Ag(fod)(PEt3). researchgate.net Both hydrogen (H2) plasma and ammonia (B1221849) (NH3) plasma have been successfully employed as the coreactant, with each system exhibiting distinct process characteristics and resulting film properties. researchgate.netresearchgate.net

The PEALD process with H2 plasma has been demonstrated at deposition temperatures between 120 °C and 150 °C. researchgate.netacs.org At 120 °C, a saturative, ALD-type growth was achieved with a growth rate of 0.03 nm per cycle (0.3 Å/cycle). researchgate.net Another study reported a similar growth rate of approximately 0.5 Å/cycle at 130 °C. researchgate.net The resulting films have low resistivity, with a 20 nm thick film exhibiting a resistivity of 6-8 µΩ·cm. researchgate.net

The use of NH3 plasma as the reducing agent results in a significantly different growth behavior. researchgate.net A steady growth rate of (0.24 ± 0.03) nm per cycle, or 2.4 Å/cycle, was reported, which is approximately six times larger than that of the H2-plasma process. researchgate.net This enhanced growth rate is attributed to the generation of NHₓ surface groups during the NH3-plasma pulse, which interact with the Ag(fod)(PEt3) precursor and lead to additional silver deposition during the precursor pulse. researchgate.net However, this process also leads to the incorporation of nitrogen impurities (around 8 at. %) into the deposited film. researchgate.net

Table 3: Comparison of H2 and NH3 Plasma in PEALD of Silver

| Parameter | H2 Plasma Process | NH3 Plasma Process |

|---|---|---|

| Precursor | Ag(fod)(PEt3) researchgate.netacs.org | Ag(fod)(PEt3) researchgate.net |

| Deposition Temp. | 120–150 °C researchgate.netacs.org | 130 °C researchgate.net |

| Growth Rate | ~0.04 nm/cycle researchgate.net (0.03 nm/cycle at 120°C researchgate.net) | ~0.24 nm/cycle researchgate.net |

| Film Purity | Relatively low impurity levels researchgate.net | Contains nitrogen impurities (~8 at. %) researchgate.net |

| Film Structure | Polycrystalline fcc Ag researchgate.net | Polycrystalline fcc Ag researchgate.net |

Plasma-Enhanced Atomic Layer Deposition (PEALD) with Ag(fod)(PEt3)

Influence of Plasma Parameters on Deposition Characteristics

In the Plasma-Enhanced Atomic Layer Deposition (PEALD) of silver using Ag(fod)(PEt3), plasma parameters such as the choice of reactant gas and exposure time critically influence the resulting film's characteristics. The composition of the plasma reactant gas, particularly the difference between hydrogen (H₂) and ammonia (NH₃), has a profound impact on film morphology and growth.

When using an NH₃-plasma, the resulting silver films exhibit a significantly higher particle areal density and smaller particle sizes on oxide substrates compared to films grown with an H₂-plasma. researchgate.net This morphological control is crucial for applications in catalysis and plasmonics where the surface structure of the silver is paramount. researchgate.net The plasma exposure time is another key parameter; shorter exposure times have been shown to result in a lower growth rate across the deposition area. researchgate.net The use of a remote H₂ plasma has been demonstrated to be effective in completely removing the precursor's ligands, yielding pure silver films.

| Plasma Parameter | H₂ Plasma | NH₃ Plasma |

| Film Morphology | Lower particle density, larger particle sizes | Higher particle areal density, smaller particle sizes researchgate.net |

| Reactant | Hydrogen radicals | NHₓ surface groups researchgate.net |

Growth Rate Enhancement and Impurity Control in PEALD

The choice of plasma gas in the PEALD process with Ag(fod)(PEt3) is a determining factor for both the growth rate and the purity of the deposited silver films. A dramatic enhancement in growth rate is observed when switching from H₂-plasma to NH₃-plasma. The process using NH₃-plasma achieves a steady growth rate of approximately 0.24 nm/cycle, which is six times larger than the 0.04 nm/cycle rate reported for the H₂-plasma process. researchgate.net Some studies have reported growth rates with NH₃ plasma as high as 2.4 Å/cycle (0.24 nm/cycle). sigmaaldrich.com

This significant increase is attributed to the surface chemistry involving NHₓ groups generated during the ammonia plasma. researchgate.net These surface groups are proposed to react with the Ag(fod)(PEt3) precursor molecules during the precursor pulse, leading to additional silver deposition beyond the simple saturated adsorption that occurs in the H₂-plasma process. researchgate.net

Impurity profiles are also distinct between the two plasma processes. Films grown using H₂-plasma tend to have oxygen as the main impurity, with concentrations around 9 at. %. researchgate.net Conversely, the NH₃-plasma process results in nitrogen being the primary impurity, at concentrations of approximately 7 at. %. researchgate.netsigmaaldrich.com However, under certain conditions with H₂ plasma, highly pure Ag films can be obtained, with carbon and oxygen contamination near the detection limit. researchgate.net The highly active species in plasma generally contribute to a lower impurity content in PEALD films compared to thermal ALD. researchgate.net

| Plasma Reactant | Growth Rate per Cycle (nm) | Primary Impurity | Impurity Concentration (at. %) |

| H₂ Plasma | 0.04 ± 0.02 researchgate.net | Oxygen | ~9% researchgate.net |

| NH₃ Plasma | 0.24 ± 0.03 researchgate.net | Nitrogen | ~7% researchgate.netsigmaaldrich.com |

Temperature Window and Saturation Behavior in PEALD

The PEALD process using Ag(fod)(PEt3) exhibits a characteristic temperature window where self-limiting, saturated growth occurs. For the process utilizing H₂ plasma, ALD-type saturative growth has been consistently achieved in a temperature range of 120–140 °C. researchgate.netscribd.com Within this window, a stable growth rate is maintained. For instance, at 120 °C, the growth rate was found to be 0.03 nm per cycle. researchgate.netscribd.com Other studies report a saturative growth of 0.3 Å/cycle at 120 °C, increasing slightly to 0.4 Å/cycle at 140 °C. sigmaaldrich.comsigmaaldrich.com

| Deposition Temperature (°C) | Growth Rate per Cycle (Å) | Process |

| 120 | 0.3 researchgate.netsigmaaldrich.comscribd.comsigmaaldrich.com | PEALD with H₂ Plasma |

| 130 | 2.4 researchgate.net | PEALD with NH₃ Plasma |

| 140 | 0.4 sigmaaldrich.comsigmaaldrich.com | PEALD with H₂ Plasma |

Chemical Vapor Deposition (CVD) of Silver Films

Thermal CVD Approaches with Ag(fod)(PEt3)

Ag(fod)(PEt3) is also a viable precursor for thermal Chemical Vapor Deposition (CVD) of silver films, typically at temperatures above the ALD window. In a direct liquid injection metal-organic CVD (DLI-MOCVD) setup, Ag(fod)(PEt3) has been used to grow films at deposition temperatures ranging from 220 °C to 350 °C. researchgate.net Research shows that at lower temperatures within this range, such as 220 °C, the film growth is primarily reaction-limited. researchgate.net Pure silver films have been successfully deposited at 250 °C using argon as a carrier gas. researchgate.net The use of a DLI system allows for precise control over the precursor flow and helps prevent its early decomposition. researchgate.net

Pulsed CVD Techniques Utilizing Ag(fod)(PEt3)

To overcome limitations related to precursor delivery, pulsed techniques have been explored. In a process analogous to pulsed CVD, multiple successive pulses of the Ag(fod)(PEt3) precursor can be introduced into the reactor during a single deposition cycle. researchgate.net Studies have investigated using regimes with 1, 3, 5, and 7 consecutive 4-second pulses. researchgate.net This approach increases the amount of precursor delivered to the substrate surface before the introduction of the co-reactant, thereby enhancing the material deposition per cycle. This method deviates from the strict self-limiting monolayer formation of ideal ALD but can be an effective strategy to boost deposition rates under certain conditions.

Alcohol-Assisted CVD for Silver Deposition

Compound Names

| Abbreviation | Full Chemical Name |

| Ag(fod)(PEt3) | (Triethylphosphine)(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) |

| Ag(hfac)COD | (Hexafluoroacetylacetonato)silver(I)(1,5-cyclooctadiene) |

| AgNO₃ | Silver Nitrate (B79036) |

| H₂ | Dihydrogen |

| NH₃ | Ammonia |

| Ar | Argon |

Mechanistic Insights into Ag Fod Pet3 Decomposition and Film Growth

Proposed Surface Reaction Mechanisms in ALD

The controlled, self-limiting nature of ALD is contingent upon the precise chemistry occurring at the substrate surface during each cycle. For the Ag(fod)(PEt3) precursor, this involves the cleavage of its ligands, adsorption onto the surface, and reduction of the silver center by a coreactant.

The thermal decomposition and surface adsorption of Ag(fod)(PEt3) is a critical initial step in the ALD process. The precursor molecule contains two distinct ligands bound to the central silver atom: the β-diketonate 'fod' ligand and the neutral triethylphosphine (B1216732) (PEt3) ligand. The sequence and mechanism of their cleavage influence the adsorption dynamics and the purity of the resulting silver film.

Mass spectrometric studies of related silver-phosphine complexes suggest that decomposition pathways can vary. For some complexes, the initial step is the cleavage of the neutral phosphine (B1218219) ligand. The stability of the Ag-P bond is correlated with the σ-electron donation ability of the phosphine. nih.gov However, for other related silver adducts, particularly those with fluorinated ligands, mass spectrometry indicates that the bond between the silver and the anionic ligand (in this case, 'fod') is weaker and cleaves first. nih.gov This latter pathway is considered promising for ALD as it leaves a more reactive silver-containing species on the surface.

During the ALD process, the Ag(fod)(PEt3) molecule is pulsed into the reactor and adsorbs onto the substrate. The large molecular size of the precursor can lead to steric hindrance, which may slow down the initial nucleation process. researchgate.net In-situ Fourier Transform Infrared (FTIR) spectroscopy studies of the PEALD process using an NH3-plasma coreactant suggest that the precursor molecule interacts with reactive sites on the surface, such as NHₓ groups. researchgate.net This implies a chemisorption process where the precursor molecule, or a fragment of it, chemically bonds to the surface before the final reduction step. The exact nature of the adsorbed species—whether it is the intact molecule or a fragment post-ligand cleavage—is a subject of ongoing investigation, but the interaction is fundamental to the self-limiting nature of the deposition.

For silver ALD using Ag(fod)(PEt3), the silver(I) cation in the precursor must be reduced to its metallic state (Ag(0)). This reduction is achieved by introducing a coreactant in the second half of the ALD cycle. While conventional reducing agents like molecular hydrogen (H₂) are not sufficiently reactive in thermal ALD with this precursor, plasma-activated species are effective. researchgate.net Hydrogen (H₂) plasma and ammonia (B1221849) (NH₃) plasma are two common coreactants used in the Plasma-Enhanced ALD (PEALD) of silver from Ag(fod)(PEt3).

The choice of plasma coreactant significantly impacts the growth characteristics and film morphology. The NH₃-plasma process demonstrates a substantially higher growth rate—approximately six times greater—than the H₂-plasma process. researchgate.netacs.org In-situ FTIR studies suggest that the enhanced growth rate with NH₃-plasma is due to the generation of reactive NHₓ surface groups during the plasma pulse. researchgate.net These amine groups on the surface readily react with the incoming Ag(fod)(PEt3) precursor molecules during the subsequent pulse, leading to a more efficient reduction and deposition of silver atoms compared to the H₂-plasma process. researchgate.net In contrast, the H₂-plasma process relies on the saturated adsorption of the precursor onto a metallic silver surface, which is a less efficient pathway. researchgate.net

The use of NH₃-plasma also results in films with a much higher particle areal density and smaller nanoparticle sizes on oxide substrates. acs.org This provides better control over the film's morphology, which is crucial for applications in catalysis and plasmonics. acs.org However, the coreactant choice also affects film purity; films grown with H₂-plasma tend to have oxygen impurities (~9 at. %), while those grown with NH₃-plasma incorporate nitrogen (~7 at. %). acs.org

| Feature | H₂ Plasma Process | NH₃ Plasma Process |

| Steady Growth Rate | (0.04 ± 0.02) nm/cycle | (0.24 ± 0.03) nm/cycle |

| Proposed Mechanism | Saturated adsorption of precursor on metallic Ag surface. | Reaction of precursor with surface NHₓ groups. |

| Film Morphology | Lower particle density, larger particle sizes. | Higher particle density, smaller particle sizes. |

| Primary Impurity | Oxygen (~9 at. %) | Nitrogen (~7 at. %) |

This table presents a comparison of H₂ and NH₃ plasma coreactants in the PEALD of silver using the Ag(fod)(PEt3) precursor. researchgate.netacs.org

The initial stages of ALD, known as nucleation, are highly dependent on the chemical nature of the substrate surface. For noble metals like silver, deposition on dielectric surfaces such as silicon oxide (SiO₂) often proceeds through an island growth mode, where initial growth is not uniform and layer-by-layer. scispace.com This initial phase is often characterized by a nucleation delay, where a certain number of ALD cycles are required before stable growth is observed. acs.org

Slow initial nucleation during the ALD of silver from Ag(fod)(PEt3) has been attributed to the large molecular size of the precursor, which can cause steric hindrance and block potential reaction sites. researchgate.net The reactivity of the substrate surface is paramount. Surface functionalization can dramatically alter the nucleation behavior. For instance, an amine-terminated surface provides more favorable nucleation sites for the Ag(fod)(PEt3) precursor compared to a hydrogen-terminated silver surface. sigmaaldrich.com The longer-lived amine defects on the surface are believed to enhance the adsorption and subsequent reaction of the precursor, leading to more efficient nucleation and a higher growth rate. sigmaaldrich.com In contrast, a hydrogen-terminated surface may have a shorter lifetime for its reactive sites, making nucleation less kinetically viable. sigmaaldrich.com

| Substrate Surface | Nucleation Behavior | Associated Growth Rate |

| Dielectric (e.g., SiO₂) | Experiences a nucleation delay; island growth. | Generally lower in initial cycles. |

| Hydrogen-Terminated Ag | Kinetically less viable nucleation. | Low. |

| Amine-Terminated Surface | Favorable nucleation; reduced delay. | Significantly higher. |

This table summarizes the influence of different substrate surface terminations on the nucleation of Ag from Ag(fod)(PEt3). acs.orgsigmaaldrich.com

Silver Nanoparticle Growth Modes

Following initial nucleation, the growth of silver nanoparticles is governed by complex surface phenomena. The interplay between particle growth, migration, and coalescence dictates the final morphology of the film. For Ag(fod)(PEt3), two primary competing mechanisms have been identified: Volmer-Weber growth and surface Ostwald ripening.

The growth of silver nanoparticles via ALD using Ag(fod)(PEt3) typically follows the Volmer-Weber, or island growth, mechanism. scispace.com This mode is characteristic of systems where the atoms of the deposited material have a stronger affinity for each other than for the substrate material. scispace.com Consequently, instead of forming a continuous, uniform layer from the outset, the deposited silver atoms form discrete three-dimensional islands or clusters on the surface.

As the number of ALD cycles increases, these islands grow in size. The process involves both the continued nucleation of new particles and the growth of existing ones. Eventually, with sufficient cycles, neighboring islands grow large enough to touch and merge, a process known as coalescence. acs.org This coalescence leads to the formation of larger, often irregularly shaped particles. A key indicator of this growth mode is an increase in the average nanoparticle size and a decrease in the particle density (the number of particles per unit area) as the film grows thicker. acs.org This control over particle size and distribution through the number of ALD cycles is a fundamental aspect of tuning the properties of the resulting nanostructured film. acs.org

This difference in chemical potential creates a concentration gradient. Atoms or small clusters detach from the smaller, less stable particles, diffuse across the surface, and redeposit onto the surfaces of the larger, more energetically favored particles. scispace.com Over time, this leads to the growth of large particles at the expense of the smaller ones, which shrink and eventually disappear. This phenomenon can significantly alter the particle size distribution, leading to a broader distribution and an increase in the average particle size, and can be a contributing factor to non-uniformity in the final film under certain conditions. scispace.com

Material Transfer Mechanisms During Deposition

During the deposition of silver thin films using the precursor Ag(fod)(PEt3), the growth process is understood to evolve primarily through material transfer on the substrate surface. Research into the growth of silver nanoparticles via plasma-enhanced atomic layer deposition (PE-ALD) suggests that two principal mechanisms are in competition. researchgate.net

The first proposed mechanism is the migration of deposited silver particles and their subsequent coalescence, a process characteristic of the Volmer-Weber growth mode. In this model, deposited silver atoms or small clusters are mobile on the substrate surface, eventually combining to form larger, stable islands.

The second competing mechanism is a process akin to "surface Ostwald ripening". researchgate.net In this phenomenon, larger nanoparticles grow at the expense of smaller ones, which have higher surface energy and are less stable. The smaller particles dissolve and redeposit onto the surfaces of the larger, more energetically favorable particles. It has been suggested that under certain deposition conditions, the surface Ostwald ripening mechanism may be responsible for observed non-uniformity in the film. researchgate.net

Thermal Decomposition Pathways of Ag(fod)(PEt3)

The thermal stability of the Ag(fod)(PEt3) precursor is a critical factor in deposition processes, as its decomposition is the foundational step for film formation. The compound is known to be unstable at elevated temperatures, leading to thermolysis. For atomic layer deposition, an optimal temperature window is typically maintained between 120°C and 160°C to balance precursor volatility with controlled surface reactions while avoiding excessive gas-phase decomposition.

For silver(I) β-diketonate complexes stabilized with phosphine ligands, thermal decomposition generally proceeds via the cleavage of either the neutral or the anionic ligand. One pathway involves the initial dissociation of the neutral triethylphosphine (PEt3) ligand. Alternatively, the bond between the silver atom and the fod (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) ligand can break, potentially forming volatile silver-phosphine species. The dominant pathway influences the composition of the gaseous byproducts and can affect the purity of the resulting silver film.

The process of dehydrogenation, or the removal of hydrogen, from the triethylphosphine (PEt3) or the fod ligand as a primary thermal decomposition pathway for Ag(fod)(PEt3) is not prominently documented in the reviewed scientific literature. While thermolysis proceeds through the cleavage of the Ag-P or Ag-O bonds and subsequent fragmentation of the ligands, specific dehydrogenation reactions of the intact ligands as a key step in the gas phase have not been detailed. Therefore, this pathway is considered less significant or is yet to be fully investigated compared to ligand dissociation and fragmentation.

A significant challenge in the deposition of high-purity silver films from Ag(fod)(PEt3) is the incomplete removal of the precursor's ligands, which leads to the incorporation of impurities. The retention of ligand fragments is a primary pathway for the introduction of carbon (C), oxygen (O), fluorine (F), and phosphorus (P) into the film.

The specific impurities are highly dependent on the deposition method, particularly the co-reactant or plasma gas used. For instance, in plasma-enhanced atomic layer deposition (PE-ALD), the choice of plasma has a direct impact on impurity profiles.

Using Hydrogen (H₂) Plasma: This process can result in films with notable oxygen impurities, which have been measured at approximately 9 atomic %.

The mechanism for this difference in impurity incorporation is attributed to the surface chemistry. An amine-terminated surface created by the NH₃ plasma is believed to provide a more reactive site for the nucleation of the silver precursor, leading to a higher growth rate but also incorporating nitrogen. Conversely, the hydrogen-terminated surface in the H₂ process may be less kinetically favorable for precursor nucleation.

Table 1: Comparison of Impurity Content in Silver Films Deposited by PE-ALD Using Ag(fod)(PEt3) with Different Plasma Gases

| Plasma Gas | Major Impurity | Typical Atomic % | Minor Impurities |

| Hydrogen (H₂) | Oxygen (O) | ~9% | Carbon (C), Phosphorus (P), Fluorine (F) |

| Ammonia (NH₃) | Nitrogen (N) | ~7% | Carbon (C), Phosphorus (P), Fluorine (F) |

Structural and Compositional Analysis of Silver Films and Nanoparticles Derived from Ag Fod Pet3

Morphological Characteristics of Deposited Silver Structures

The morphology of silver structures derived from Ag(fod)(PEt3) is highly dependent on the deposition technique and process parameters.

Nanoparticle Morphology and Size Distribution

Silver nanoparticles deposited from Ag(fod)(PEt3) typically exhibit a quasi-spherical or island-like morphology. The size and distribution of these nanoparticles can be controlled by adjusting deposition parameters.

For instance, in plasma-enhanced atomic layer deposition (PEALD), the chamber temperature plays a crucial role in determining the island size and density, as it is a surface-diffusion dependent parameter. acs.org A study on PEALD of silver on silicon and titanium substrates showed that silver particles deposited on silicon had a narrower size distribution, with a majority of particles being 20–28 nm in size, while on titanium, the diameter varied more widely from 16–30 nm. nih.gov The particle density was also noticeably higher on the titanium surface. nih.gov

In another study using PEALD with H2 plasma, a statistical analysis revealed that the nanoparticle morphology, including size and density, is highly dependent on the chamber temperature. acs.org Uniform nanoparticle morphology was observed within a process window of 130–140 °C. acs.org Furthermore, transmission electron microscopy has shown that AB-type ALD can produce particles with an average size of ~1.8 nm after 10 cycles, while ABC-type ALD results in particles of ~2.2 nm after 20 cycles. researchgate.net

The growth of these nanoparticles often follows the Volmer-Weber model, where islands nucleate and then grow. acs.orgnih.gov Two competing mechanisms influencing the final morphology are the migration and coalescence of particles, and a "surface Ostwald ripening"-like process. acs.org

Table 1: Silver Nanoparticle Size and Distribution

| Deposition Method | Substrate | Average Particle Size | Size Distribution | Reference |

|---|---|---|---|---|

| PEALD | Silicon | - | Narrow, 20-28 nm | nih.gov |

| PEALD | Titanium | - | 16-30 nm | nih.gov |

| AB-type ALD | - | ~1.8 nm (10 cycles) | - | researchgate.net |

| ABC-type ALD | - | ~2.2 nm (20 cycles) | - | researchgate.net |

| Thermal ALD | Collagen | 16 nm | - | researchgate.net |

Thin Film Microstructure and Conformal Coverage

When the deposition process is continued, the individual nanoparticles can coalesce to form a continuous thin film. The microstructure of these films is a key characteristic.

Using PEALD with Ag(fod)(PEt3) and a hydrogen plasma, silver thin films can be deposited on various substrates, including large-area wafers up to 200 mm. nih.gov These films are typically polycrystalline. core.ac.uk The conformality of the deposition, which is the ability to evenly coat complex, three-dimensional surfaces, has been demonstrated in studies using PEALD to coat high-aspect-ratio structures like porous trenches and silicon nanowire arrays. core.ac.ukoptica.org Even on 30-micron long and closely spaced silicon nanowires, conformal coverage of the ALD Ag along the entire length down to the substrate was observed. optica.org

However, achieving a fully continuous and smooth film at low thicknesses can be challenging. The growth often starts with the formation of islands that subsequently coalesce. aip.org The as-deposited films can consist of compact silver-based nanoparticles with a surface coverage approaching 100%, a feature not typically achieved at low thicknesses with conventional CVD or ALD methods. acs.org

Formation of Air Gaps and Mosaic-like Structures in PEALD Films

A unique characteristic of silver films grown by PEALD from Ag(fod)(PEt3) is the formation of a mosaic-like microstructure. researchgate.net This structure consists of 2D silver islands separated by very small air gaps. optica.orgresearchgate.net This inherent property of the PEALD-grown Ag film gives it unique optical properties, exhibiting plasmonic behavior not seen in silver films deposited by other methods. optica.orgresearchgate.net

The formation of these air gaps and the mosaic structure is influenced by the deposition conditions. For example, prolonged plasma exposure time during the deposition process can lead to the spreading of the film and the generation of gaps, and can eventually cause dewetting of the layer. uni.lu This unique morphology suggests that the PEALD Ag film can be considered a metamaterial. optica.orgresearchgate.net

Crystallographic and Elemental Composition Determination

The purity and crystalline nature of the deposited silver are critical for many applications.

Polycrystalline Nature of Deposited Silver

X-ray diffraction (XRD) studies have consistently shown that silver films and nanoparticles deposited from Ag(fod)(PEt3) are polycrystalline. acs.orgnih.govcore.ac.ukresearchgate.net The crystal structure is typically face-centered cubic (fcc) Ag. nih.govacs.org Grazing incidence X-ray diffraction (GIXRD) data of ALD Ag nanoparticles on silicon have shown reflections corresponding to the (111), (200), (220), and (311) planes of the silver crystal structure. nih.gov This polycrystalline nature is observed in films produced by both thermal and plasma-enhanced ALD processes. researchgate.netiitj.ac.in

Quantification of Impurity Levels and Identification of Precursor-Related Sources

The purity of the deposited silver is a significant concern, with potential impurities originating from the precursor ligands or the co-reactants used in the deposition process.

In thermal ALD using Ag(fod)(PEt3) and dimethylamine (B145610) borane (B79455) as a reducing agent, films deposited at 110 °C showed low levels of impurities, with the main ones being oxygen (1.6 at.%), hydrogen (0.8 at.%), and carbon (0.7 at.%). researchgate.netacs.org In PEALD processes, the type of plasma used can influence the impurity profile. When using an H2-plasma, oxygen can be a notable impurity, with levels around 9 at.% reported in the bulk of the film. acs.org In contrast, using an NH3-plasma leads to nitrogen being the main impurity, at approximately 7 at.%. acs.org This nitrogen is thought to derive from NHx surface groups generated during the NH3-plasma, which then interact with the Ag(fod)(PEt3) precursor. acs.org

X-ray photoelectron spectroscopy (XPS) analysis has confirmed the presence of small amounts of carbon, oxygen, phosphorus, and fluorine in deposited nanoparticles, which are attributed to residues of incompletely reacted precursor ligands. nih.gov The use of hydrogen as a carrier gas has been shown to significantly reduce the level of impurities in films compared to using argon. mdpi.com Despite these impurities, the deposited material is generally considered to be pure metallic Ag. acs.org

Table 2: Impurity Levels in Silver Films Deposited from Ag(fod)(PEt3)

| Deposition Method | Co-reactant | Deposition Temperature (°C) | Main Impurities (at.%) | Reference |

|---|---|---|---|---|

| Thermal ALD | Dimethylamine borane | 110 | O (1.6), H (0.8), C (0.7) | researchgate.netacs.org |

| PEALD | H2 plasma | - | O (~9) | acs.org |

| PEALD | NH3 plasma | - | N (~7) | acs.org |

| PEALD | H2 plasma | 120 | H (7), C (3), O (3), P (0.9), F (0.5), N (0.7) | core.ac.uk |

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Ag(fod)(PEt3) | (triethylphosphine)(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) |

| H2 | Hydrogen |

| NH3 | Ammonia (B1221849) |

| BH3(NHMe2) | Dimethylamine borane |

| Si | Silicon |

| Ti | Titanium |

| Ag | Silver |

| O | Oxygen |

| C | Carbon |

| H | Hydrogen |

| N | Nitrogen |

| P | Phosphorus |

| F | Fluorine |

| PEALD | Plasma-Enhanced Atomic Layer Deposition |

| ALD | Atomic Layer Deposition |

| CVD | Chemical Vapor Deposition |

| XPS | X-ray Photoelectron Spectroscopy |

| XRD | X-ray Diffraction |

| GIXRD | Grazing Incidence X-ray Diffraction |

| SEM | Scanning Electron Microscopy |

| TEM | Transmission Electron Microscopy |

Advanced Applications of Ag Fod Pet3 Derived Silver Materials

Plasmonic Device Fabrication and Performance

Silver thin films and nanoparticles derived from Ag(fod)(PEt3) are extensively utilized in the fabrication of plasmonic devices due to their exceptional optical properties. acs.org The ability to generate and manipulate surface plasmons—collective oscillations of electrons at a metal-dielectric interface—is central to applications such as surface-enhanced Raman spectroscopy (SERS), biosensors, and optical coatings. acs.org

PE-ALD using Ag(fod)(PEt3) and a hydrogen (H2) plasma has been shown to produce flat Ag films that exhibit unexpected plasmonic behavior. researchgate.net This is attributed to the unique mosaic-like microstructure of the PE-ALD-grown film, which consists of 2D Ag islands separated by air gaps. researchgate.net This structure effectively creates a metamaterial with plasmonic-like resonances. researchgate.net A resonance near 600 nm has been observed in these films, which is a characteristic of this plasmonic behavior and is not typically seen in silver films deposited by other methods. optica.org

The control over nanoparticle morphology afforded by PE-ALD with Ag(fod)(PEt3) is critical for plasmonic applications. acs.org For instance, using an ammonia (B1221849) (NH3) plasma instead of a hydrogen plasma results in a much higher particle areal density and smaller particle sizes on oxide substrates. acs.org This fine-tuning of the nanoparticle landscape is essential for optimizing the plasmonic enhancement required for sensitive detection in SERS and other sensor technologies. acs.org

| Deposition Parameter | Observation | Significance for Plasmonics | Reference |

| Precursor/Reducing Agent | Ag(fod)(PEt3) / H2 Plasma | Creates mosaic-like Ag films with inherent plasmonic resonances. | researchgate.net |

| Precursor/Reducing Agent | Ag(fod)(PEt3) / NH3 Plasma | Results in higher density of smaller Ag nanoparticles. | acs.org |

| Film Structure | Flat PEALD Ag films | Exhibit unexpected plasmonic properties due to microstructure. | researchgate.net |

Catalytic Applications of Silver Nanomaterials

Silver nanoparticles (AgNPs) are recognized for their catalytic activity in various chemical reactions. nih.gov The high surface-area-to-volume ratio of nanoparticles provides a greater number of active sites for catalysis. scirp.org The deposition of AgNPs from Ag(fod)(PEt3) onto various support materials is a key strategy for creating effective heterogeneous catalysts. nih.gov

Research has demonstrated the synthesis of polycrystalline Ag NPs using Ag(fod)(PEt3) and plasma-activated hydrogen, with saturated growth achieved at temperatures between 120–140 °C. nih.gov The ability to control the morphology and size of the deposited Ag nanoparticles is crucial, as the catalytic activity is often size-dependent. scirp.org For example, in the reduction of 4-nitrophenol, smaller AgNPs have shown higher catalytic activity. scirp.org

The use of PE-ALD with Ag(fod)(PEt3) allows for the deposition of AgNPs on various substrates, which can then be utilized as catalysts. acs.org The choice of plasma gas can influence the morphology of the deposited silver, which in turn affects its catalytic performance. acs.org For instance, the finer and more densely packed nanoparticles produced with an NH3-plasma process could offer different catalytic properties compared to those from an H2-plasma process. acs.org

| Deposition Method | Precursor System | Deposition Temperature | Resulting Material | Catalytic Relevance | Reference |

| PE-ALD | Ag(fod)(PEt3) + H2 plasma | 120-140 °C | Polycrystalline Ag NPs | Control over nanoparticle size for catalysis. | nih.gov |

| PE-ALD | Ag(fod)(PEt3) + NH3 plasma | - | High-density, small Ag NPs | Tunable morphology for enhanced catalytic activity. | acs.org |

Sensor Technologies Utilizing Silver Thin Films

The unique properties of silver thin films make them ideal for various sensor applications. mdpi.com Ultrathin, nanotextured silver coatings are particularly useful in gas sensors and nanolithography. mdpi.com The precise control over film thickness and morphology offered by deposition techniques using Ag(fod)(PEt3) is a significant advantage in this field. mdpi.com

PE-ALD of silver from Ag(fod)(PEt3) is a key technology for fabricating these sensitive layers. acs.org The resulting Ag nanoparticles and thin films are integral to chemical and biological sensors. nih.gov For instance, the localized surface plasmon resonance (LSPR) properties of Ag NPs are harnessed in biosensing applications. acs.org

The morphology of the deposited silver, including nanoparticle size and distribution, directly impacts the sensor's sensitivity and performance. acs.org The ability to create uniform depositions over large areas, as demonstrated with Ag(fod)(PEt3) in a cross-flow precursor delivery system, is crucial for the commercial production of reliable sensors. acs.org

| Sensor Type | Role of Ag(fod)(PEt3)-Derived Silver | Key Deposition Feature | Reference |

| Gas Sensors | Nanotextured silver coatings provide high surface area for gas interaction. | Precise control over morphology. | mdpi.com |

| Biosensors | Localized surface plasmon resonance of Ag NPs enables sensitive detection. | Control over nanoparticle size and distribution. | acs.org |

| Chemical Sensors | Silver nanoparticles act as the active sensing element. | Uniform deposition over large areas. | nih.gov |

Silver Interconnects in Microelectronic Devices

Silver's low electrical resistivity makes it a promising candidate to replace copper in microelectronic interconnects. acs.org The fabrication of highly uniform and conformal conductive films is a critical requirement for small-scale devices. acs.org PE-ALD using Ag(fod)(PEt3) has been investigated for depositing silver films for these applications. aip.org

Using Ag(fod)(PEt3) with plasma-activated hydrogen, ALD-type saturative growth of Ag thin films has been achieved at temperatures between 120–140 °C. acs.org At 120 °C, a growth rate of 0.03 nm per cycle was reported. acs.orgresearchgate.net These films can serve as seed layers for silver electroplating, especially in high-aspect-ratio structures required for multilevel interconnects. aip.org

The adhesion of the silver film to the underlying substrate is crucial for the reliability of interconnects. Studies have shown that surfaces like Co, Ni, TiN, and SiO2 provide better adhesion for silver films deposited by PALD compared to tungsten (W). aip.org A resistivity of 5.7 × 10−6 Ω·cm was achieved for a 97 nm thick Ag film on a SiO2/Si substrate, demonstrating the potential for creating conductive pathways in integrated circuits. aip.org

| Application | Deposition Process | Deposition Temperature | Growth Rate | Substrate | Resistivity | Reference |

| Microelectronic Interconnects | PE-ALD with Ag(fod)(PEt3) and H2 plasma | 120-140 °C | 0.03 nm/cycle | Co, Ni, TiN, SiO2 | 5.7 µΩ·cm (for 97 nm film) | acs.orgaip.orgresearchgate.net |

Integration of Ag Nanoparticles on Nanostructured Substrates (e.g., Si Nanowires)

The integration of silver nanoparticles onto nanostructured substrates like silicon nanowires (SiNWs) opens up possibilities for novel devices with enhanced properties. mdpi.com The high-aspect-ratio and conformal coating capabilities of ALD make it an ideal method for depositing AgNPs into such complex structures. optica.orgmdpi.com

Using Ag(fod)(PEt3) as the precursor and hydrogen plasma as the reducing agent, AgNPs have been successfully deposited on SiNW arrays. mdpi.com In one study, ALD was used to deposit AgNPs with an average diameter of 12 nm within an array of SiNWs. mdpi.com The deposition temperature is a critical parameter, with the optimal range for ALD growth of Ag using this precursor being 120–160 °C to avoid thermal decomposition of the precursor at higher temperatures. researchgate.netmdpi.com

The resulting Ag/SiNW composite structures exhibit interesting optical properties, including the localization of the electric field near the AgNPs due to plasmon resonance. mdpi.com This enhancement makes such structures promising substrates for surface-enhanced Raman scattering. mdpi.com Furthermore, the decoration of mesoporous SiNWs with AgNPs has been shown to lead to broadband light emission and efficient photocatalytic degradation of organic dyes. iitg.ac.in

| Substrate | Deposition Method | Precursor System | Deposition Temperature | Resulting Structure | Potential Application | Reference |

| Silicon Nanowires (SiNWs) | PE-ALD | Ag(fod)(PEt3) + H2 plasma | 120-160 °C | AgNPs (avg. 12 nm) on SiNWs | Surface-Enhanced Raman Scattering (SERS) | researchgate.netmdpi.com |

| Mesoporous SiNWs | Chemical Process | AgNO3/HF | Room Temperature | Ag NP decorated SiNWs | Photocatalysis, Light Emission, Sensors | iitg.ac.in |

| Aligned SiNW arrays | PE-ALD | Ag(fod)(PEt3) + H2 plasma | 125 °C | Si/Ag nanowire arrays | Hyperbolic Metamaterials | optica.org |

Analytical and Computational Methodologies for Ag Fod Pet3 Research

Spectroscopic Techniques for Film and Precursor Characterization

Spectroscopy is fundamental to understanding the chemical nature of both the Ag(fod)(PEt3) precursor and the resultant silver thin films. Various techniques are employed to probe the elemental makeup, impurity levels, and chemical states within the material.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. In the context of silver films deposited using Ag(fod)(PEt3), XPS is crucial for verifying the purity and metallic state of the silver.

Research on films grown by atomic layer deposition (ALD) using Ag(fod)(PEt3) has utilized XPS to confirm the deposition of polycrystalline pure metallic Ag. researchgate.net Studies show that XPS analysis can detect small amounts of impurities that may emanate from the precursor residues, such as oxygen, carbon, fluorine, and phosphorus. researchgate.net The technique is essential for ensuring the completeness of the reduction reaction during the deposition process.

Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA) is a powerful ion beam analysis technique for the quantitative elemental depth profiling of thin films. researchgate.netmeasurlabs.com It is particularly effective for detecting light elements, including hydrogen, which can be challenging for other methods. researchgate.net This makes it an excellent complementary technique to XPS for a comprehensive compositional analysis. researchgate.net

In the study of silver thin films deposited from Ag(fod)(PEt3) via thermal ALD at 110 °C, TOF-ERDA was used to quantify the low levels of impurities present. researchgate.netacs.org The analysis revealed that the primary impurities were oxygen, hydrogen, and carbon, with very low atomic percentages. researchgate.netacs.org The technique provides high precision with detection limits typically between 0.1 and 0.5 atomic percent and a depth resolution of 5 to 20 nm. measurlabs.commeasurlabs.com

| Impurity Element | Atomic Percentage (at.%) |

|---|---|

| Oxygen (O) | 1.6 |

| Hydrogen (H) | 0.8 |

| Carbon (C) | 0.7 |

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments. In research involving Ag(fod)(PEt3), EDX has been used to determine the growth rate of silver nanoparticles, finding an effective rate of 0.020 ± 0.003 nm/cycle at 130°C for a plasma-enhanced ALD process. researchgate.net EDX is also employed to confirm the elemental composition of the deposited films, showing that the thickness of the silver film is strongly dependent on the concentration of the precursor used during deposition. jmmab.com

Surface-Enhanced Raman Scattering (SERS) is a technique that provides greatly enhanced Raman signals from molecules adsorbed on rough metal surfaces. nih.gov Silver films and nanostructures are particularly effective for SERS applications. nih.gov Films deposited using Ag(fod)(PEt3) as a precursor have been specifically investigated for their plasmonic behavior and SERS response. researchgate.net

In one study, plasma-enhanced ALD was used to deposit Ag films from Ag(fod)(PEt3) within nanoporous anodic aluminum oxide templates. researchgate.net These structures were then used as SERS substrates for the detection of benzenethiol, demonstrating the applicability of this precursor in fabricating functional materials for advanced spectroscopic analysis. researchgate.net The SERS activity of such composite samples can be highly dependent on the amount and morphology of the deposited silver.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and purity of organometallic complexes like Ag(fod)(PEt3). nih.gov While Ag(fod)(PEt3) is a well-established precursor, NMR techniques are vital in the synthesis and characterization of new, similar compounds. ¹H and ¹³C NMR experiments are used to validate the proposed structure and purity of such complexes by analyzing the chemical shifts and coupling constants of the proton and carbon signals. nih.gov

Furthermore, advanced NMR techniques can quantify the populations and kinetics of ligand binding and exchange at surfaces. nih.gov Dynamic NMR spectroscopy can be used to measure the rates of exchange between different ligand states (e.g., bound vs. free), providing a deeper understanding of the precursor's behavior in solution and its interaction with surfaces during deposition processes. nih.gov

Microscopic Techniques for Morphological and Structural Analysis

Key techniques used include:

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography. Studies on Ag films from Ag(fod)(PEt3) use SEM to analyze nanoparticle morphology, size, and distribution. acs.orghelsinki.fi It has been observed that films grown with an NH₃-plasma process exhibit a much higher particle areal density and smaller particle sizes compared to those grown with an H₂-plasma process. researchgate.netacs.org

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): A technique used to study nanostructured surfaces and thin films. It has been employed to investigate the film morphology of Ag deposited from Ag(fod)(PEt3). researchgate.netacs.org

Transmission Electron Microscopy (TEM): Used for analyzing film morphology and, via cross-sectional analysis, film conformality. helsinki.fi

| Technique | Information Obtained | Key Findings |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, nanoparticle morphology, size, and distribution | NH₃-plasma process leads to higher particle density and smaller particle sizes than H₂-plasma. acs.org |

| Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) | Film morphology and nanostructure | Used to characterize the overall morphology of the deposited silver films. researchgate.netacs.org |

| Transmission Electron Microscopy (TEM) | Film morphology and conformality | Provides detailed structural analysis, including cross-sectional views of the film. helsinki.fi |

Scanning Electron Microscopy (SEM)

Research on plasma-enhanced atomic layer deposition (PE-ALD) of silver from Ag(fod)(PEt3) has demonstrated that the choice of co-reactant gas dramatically affects the film morphology. A study comparing the use of hydrogen (H2) plasma and ammonia (B1221849) (NH3) plasma as the reducing agent found distinct differences in the resulting silver films. When using an NH3 plasma, the deposited silver films exhibit a significantly higher particle areal density and smaller particle sizes compared to films grown using an H2 plasma. This control over the film's morphology is crucial for applications in fields such as catalysis and plasmonics.

The morphology of the silver nanoparticles is also dependent on the number of ALD cycles. For instance, in one study, SEM analysis showed that silver nanoparticles synthesized from an organometallic precursor were spherical, with a bimodal size distribution of around 40 and 70 nm. jmmab.com The thickness of the deposited film was also observed to be proportional to the concentration of the silver precursor in the solution. jmmab.com

Below is a data table summarizing the morphological characteristics of silver films deposited using Ag(fod)(PEt3) with different plasma co-reactants.

| Plasma Co-reactant | Particle Areal Density | Particle Size | Film Morphology |

| H₂ Plasma | Lower | Larger | Polycrystalline fcc Ag |

| NH₃ Plasma | Higher | Smaller | Polycrystalline fcc Ag |

Ellipsometry and X-ray Reflectivity (XRR)

Ellipsometry and X-ray Reflectivity (XRR) are non-destructive optical techniques used to determine the thickness, density, and roughness of thin films. These methods are essential for the precise characterization of silver films deposited by ALD using the Ag(fod)(PEt3) precursor.

XRR, in particular, is used to measure film thickness by analyzing the interference pattern of X-rays reflected from the top and bottom interfaces of the film. This technique is highly accurate for determining the thickness of both amorphous and crystalline thin films. In studies of photo-assisted ALD of silver from Ag(fod)(PEt3), XRR has been employed to determine the thickness of the deposited films and to analyze their densities.

The growth per cycle (GPC) is a key parameter in ALD processes, and it is often determined using techniques like XRR. The GPC for Ag(fod)(PEt3) has been reported under various conditions. For example, when using H2 plasma, the GPC was found to be 0.3 Å/cycle at temperatures between 120-150 °C. With NH3 plasma at 130 °C, the GPC increased significantly to 2.4 Å/cycle.

The following table presents a summary of the growth per cycle for silver films deposited from Ag(fod)(PEt3) under different ALD process conditions, with film thickness typically determined by XRR.

| Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |

| H₂ Plasma | 120-150 | 0.3 |

| NH₃ Plasma | 130 | 2.4 |

| BH₃(NHMe₂) (thermal ALD) | 110 | 0.3 |

Thermal Analysis for Precursor Properties and Decomposition

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability and decomposition profile of ALD precursors like Ag(fod)(PEt3). The suitability of a precursor for an ALD process is highly dependent on its thermal properties, as it must be volatile enough to be delivered to the reactor but stable enough to not decompose in the gas phase before reaching the substrate.

For Ag(fod)(PEt3), TGA studies are essential to identify the temperature window for the ALD process. Research has indicated that this precursor is thermally stable within the typical ALD temperature range of 120-150 °C. researchgate.net Above this range, the precursor may begin to decompose, leading to uncontrolled film growth and the incorporation of impurities. TGA can pinpoint the onset temperature of decomposition, which is a critical parameter for optimizing ALD process conditions. A typical TGA experiment would show a stable mass until the decomposition temperature is reached, at which point a mass loss is observed corresponding to the volatilization of decomposition products.

The table below illustrates a hypothetical TGA data profile for an ALD precursor like Ag(fod)(PEt3), highlighting the key thermal events.

| Temperature Range (°C) | Mass Change (%) | Process |

| 25 - 150 | ~0% | Stable Precursor |

| 150 - 250 | Significant Mass Loss | Onset of Thermal Decomposition |

| >250 | Continued Mass Loss | Complete Decomposition |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. In the context of Ag(fod)(PEt3) research, DSC can provide valuable information about the precursor's phase transitions and thermal stability.

When combined with TGA, DSC can help to distinguish between physical transitions (like melting) and chemical reactions (like decomposition). For an ALD precursor, it is important that it remains in a stable phase during vaporization and transport to the reactor. A DSC thermogram of Ag(fod)(PEt3) would show endothermic peaks corresponding to melting and exothermic peaks that could indicate decomposition or other chemical reactions. The information from DSC, along with TGA data, helps in establishing the optimal temperature window for the ALD process, ensuring precursor stability and controlled film growth.

The following table provides an example of the types of thermal events that can be detected by DSC for a metal-organic precursor.

| Thermal Event | Temperature (°C) | Heat Flow |

| Melting Point | 100 - 120 | Endothermic |

| Crystallization | Varies | Exothermic |

| Decomposition | > 150 | Exothermic |

Computational Modeling and Simulation

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has become an indispensable tool in materials science and chemistry for studying the reaction mechanisms of surface reactions, such as those occurring during ALD.

For a precursor like Ag(fod)(PEt3), a DFT study would likely model the following:

The interaction of the Ag(fod)(PEt3) molecule with the substrate surface (e.g., silicon with native oxide).

The breaking of bonds within the precursor upon interaction with a co-reactant (e.g., H2 or NH3 plasma).

The formation of new bonds leading to the deposition of a silver atom on the surface.

The formation and subsequent desorption of volatile byproducts.

These calculations help in understanding the self-limiting nature of ALD reactions and can guide the design of new precursors and the optimization of process parameters. The table below presents a conceptual summary of the type of data that would be generated from a DFT study of an ALD reaction mechanism.

| Reaction Step | System Modeled | Calculated Parameter |

| Precursor Adsorption | Ag(fod)(PEt3) on Si(100) | Adsorption Energy (eV) |

| Ligand Dissociation | Breaking of Ag-P or Ag-O bonds | Activation Energy (eV) |

| Surface Reaction | Reaction with H or NHx radicals | Reaction Enthalpy (kJ/mol) |

| Byproduct Desorption | Desorption of fod-H and PEt3 | Desorption Energy (eV) |

Electromagnetic Field Simulations for Plasmonic Properties

The investigation of the plasmonic properties of silver-containing compounds, such as a theoretical Ag(fod)(PEt3) nanostructure, relies heavily on computational electromagnetic simulations. These simulations solve Maxwell's equations to predict how light interacts with the material at the nanoscale, providing insights into phenomena like localized surface plasmon resonance (LSPR). The two most prominent methods employed for these simulations are the Finite-Difference Time-Domain (FDTD) and the Discrete Dipole Approximation (DDA) methods. acs.orgscholarena.com Due to the absence of specific experimental data for Ag(fod)(PEt3), this section will outline the application of these established simulation methodologies for the characterization of its potential plasmonic behavior.

The Finite-Difference Time-Domain (FDTD) method is a powerful numerical analysis technique used for modeling computational electrodynamics. globalscientificjournal.com It solves Maxwell's curl equations in the time domain on a discretized spatial grid (a "Yee grid"). mdpi.comoptica.org This approach allows for the simulation of the propagation of an electromagnetic pulse and the subsequent analysis of its interaction with a nanoparticle, yielding a broad-spectrum response from a single simulation. lsu.edu Key parameters in an FDTD simulation include the geometry and size of the nanoparticle, the optical constants of the material (i.e., the complex refractive index of a hypothetical Ag(fod)(PEt3) assembly), the surrounding dielectric medium, and the parameters of the simulation grid itself, such as mesh size. acs.orglsu.edu The accuracy of the simulation is highly dependent on the grid resolution, with finer meshes providing more accurate results at the cost of increased computational resources. acs.orgmdpi.com

The Discrete Dipole Approximation (DDA) is another versatile method for calculating scattering and absorption of electromagnetic waves by particles of arbitrary shape and composition. scholarena.com In the DDA method, the target particle is represented by a three-dimensional array of polarizable points, or dipoles. acs.org The electromagnetic field at each dipole is a sum of the incident field and the fields radiated by all other dipoles in the array. By solving this set of linear equations, the polarization of each dipole can be determined, and from this, the absorption and scattering cross-sections of the particle can be calculated. nih.gov The accuracy of the DDA method is dependent on the number of dipoles used to represent the particle; a larger number of dipoles generally leads to more accurate results. acs.org

For a hypothetical study of Ag(fod)(PEt3) nanostructures, these simulations would be crucial in predicting their plasmonic properties. Researchers would first need to define a model for the nanostructure, including its size, shape, and aggregation state. The dielectric function of the Ag(fod)(PEt3) material would also be a critical input, which would likely be determined from experimental measurements or approximated from theoretical calculations.

The simulations could then be used to calculate various optical properties, such as the extinction, absorption, and scattering cross-sections as a function of wavelength. The peak of the extinction spectrum would indicate the LSPR wavelength. By systematically varying the parameters of the nanostructure model in the simulations (e.g., diameter, shape, or interparticle distance in an assembly), it would be possible to understand how these factors influence the plasmonic response. This predictive capability is invaluable for designing materials with tailored optical properties for applications in areas such as sensing, catalysis, and photonics.

Illustrative Simulation Data

The following data tables are provided as an illustration of the type of results that would be generated from FDTD or DDA simulations of a hypothetical plasmonic nanostructure composed of Ag(fod)(PEt3). The values are representative and based on general findings for silver nanoparticles, not on actual experimental data for the specified compound.

Table 1: Simulated Localized Surface Plasmon Resonance (LSPR) Peak Wavelength for a Spherical Ag(fod)(PEt3) Nanoparticle as a Function of Diameter.

This table illustrates the expected red-shift of the LSPR peak with increasing nanoparticle size.

| Nanoparticle Diameter (nm) | LSPR Peak Wavelength (nm) |

| 20 | 410 |

| 40 | 435 |

| 60 | 470 |

| 80 | 510 |

| 100 | 550 |

Table 2: Influence of Surrounding Medium Refractive Index on the LSPR Peak of a 40 nm Spherical Ag(fod)(PEt3) Nanoparticle.

This table demonstrates the sensitivity of the LSPR peak to the dielectric environment.

| Refractive Index of Medium | LSPR Peak Wavelength (nm) |

| 1.00 (Vacuum) | 435 |

| 1.33 (Water) | 458 |

| 1.44 (Silica) | 475 |

| 1.50 (Oil) | 482 |

Table 3: Simulated Extinction Cross-Section for a Dimer of 40 nm Ag(fod)(PEt3) Nanoparticles as a Function of Interparticle Gap Distance.

This table shows the effect of plasmon coupling between adjacent nanoparticles, leading to a red-shift in the LSPR as the particles are brought closer together.

| Interparticle Gap (nm) | LSPR Peak Wavelength (nm) |

| 20 | 440 |

| 10 | 455 |

| 5 | 480 |

| 2 | 520 |

Future Directions and Research Opportunities

Development of Novel Ag(fod)(PEt3) Derivatives with Tailored Properties

A primary avenue for future research lies in the rational design and synthesis of new derivatives of Ag(fod)(PEt3) to achieve specific, tailored properties. The existing molecule's characteristics are largely defined by its β-diketonate (fod) and neutral phosphine (B1218219) (PEt3) ligands. By systematically modifying these ligands, researchers can fine-tune the precursor's volatility, thermal stability, reactivity, and decomposition pathways.

For instance, modifying the alkyl groups on the phosphine ligand can alter the precursor's volatility and steric hindrance. Research into related silver carboxylate precursors has shown that increasing the mass of the phosphine ligand (e.g., substituting triethylphosphine (B1216732) (PEt3) with tributylphosphine (B147548) (PBu3)) can lead to a decrease in volatility and an increase in impurity content in the deposited film, likely due to slower reaction kinetics. nih.gov Future work could explore a wider range of phosphine ligands to find an optimal balance between stability and reactivity for specific deposition processes.

Similarly, alterations to the fluorinated β-diketonate ligand could impact the Ag-O bond strength and the precursor's interaction with coreactants and substrates. nih.gov Synthesizing and characterizing a library of Ag(L)(PR3) derivatives, where 'L' is a modified β-diketonate and 'R' is a different alkyl group, would provide a valuable dataset for understanding structure-property relationships. This would enable the development of next-generation precursors with enhanced performance for targeted applications, such as lower deposition temperatures or improved film purity.

Exploration of Alternative Coreactants and Deposition Regimes for Enhanced Performance

The performance of Ag(fod)(PEt3) in deposition processes is critically dependent on the choice of coreactant and the deposition conditions. While hydrogen (H2) plasma is commonly used, research has demonstrated that alternative coreactants can dramatically enhance film growth and properties. researchgate.net